2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride
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Overview
Description
2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14N2O3·HCl. It is known for its potential therapeutic applications and has gained significant attention in scientific research . The compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride typically involves the reaction of azepane derivatives with acetic acid derivatives under specific conditions. One common method includes the reaction of 3-amino-2-oxoazepane with chloroacetic acid in the presence of a base to form the desired product . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepane derivatives, which can have different functional groups such as hydroxyl, alkyl, or acyl groups .
Scientific Research Applications
2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxoazepan-3-yl)acetic acid
- 2-(2-oxoazepan-4-yl)acetic acid
- 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride
Uniqueness
This compound is unique due to its specific azepane ring structure and the presence of both amino and oxo functional groups. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in scientific research .
Properties
CAS No. |
2137482-10-9 |
---|---|
Molecular Formula |
C8H15ClN2O3 |
Molecular Weight |
222.7 |
Purity |
95 |
Origin of Product |
United States |
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